molecular formula C22H21F4N7 B3862021 4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

Cat. No.: B3862021
M. Wt: 459.4 g/mol
InChI Key: NPEQJHISCIARSF-MZJWZYIUSA-N
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Description

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperidine ring, and fluorinated phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Fluorination: The fluorinated phenyl groups can be introduced through a halogen exchange reaction using fluorine-containing reagents.

    Condensation Reaction: The final step involves a condensation reaction between the triazine derivative and the fluorinated phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in key metabolic pathways.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(4-chlorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
  • 4-N-(4-bromophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
  • 4-N-(4-methylphenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorinated phenyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N7/c23-16-8-10-17(11-9-16)28-19-29-20(31-21(30-19)33-12-4-1-5-13-33)32-27-14-15-6-2-3-7-18(15)22(24,25)26/h2-3,6-11,14H,1,4-5,12-13H2,(H2,28,29,30,31,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEQJHISCIARSF-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3C(F)(F)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3C(F)(F)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
4-N-(4-fluorophenyl)-6-piperidin-1-yl-2-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine

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